4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C11H22ClNO . It belongs to the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “this compound” is 219.75 g/mol . The InChI key is VVHCVAWVCOZHDT-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Novel Class of Cytotoxic and Anticancer Agents
A study by Dimmock et al. (1998) explored the synthesis of a series of compounds related to 4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride. These compounds exhibited significant cytotoxicity towards various cell lines, including murine and human tumors. The study found that piperidines with specific structural features showed promising in vivo activity against colon cancers, highlighting their potential as new classes of cytotoxic agents (Dimmock et al., 1998).
Synthesis of Schiff and Mannich Bases
Bekircan and Bektaş (2008) conducted a study on the synthesis of Schiff and Mannich bases of Isatin derivatives with piperidine compounds. These compounds were structurally characterized, suggesting their potential in various applications, including medicinal chemistry (Bekircan & Bektaş, 2008).
Topoisomerase II Inhibitor with Cytotoxic Effect
Siwek et al. (2012) investigated a compound structurally similar to this compound, which acted as a potent topoisomerase II inhibitor. This compound showed a significant cytotoxic effect on breast cancer cells. Molecular docking studies suggested that it targets the ATP binding pocket, providing insights into its mode of action (Siwek et al., 2012).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990, 1992) synthesized derivatives of piperidine, including 4-[2-(Cyclopropylmethoxy)ethyl]piperidine, and evaluated them for anti-acetylcholinesterase activity. They found that specific substitutions increased the activity, highlighting the compound's potential as an antidementia agent (Sugimoto et al., 1990); (Sugimoto et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-[2-(cyclopropylmethoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-11(1)9-13-8-5-10-3-6-12-7-4-10;/h10-12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSVWOMRVKOWSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219967-17-5 | |
Record name | Piperidine, 4-[2-(cyclopropylmethoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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